5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione
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Overview
Description
5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that belongs to the pyrido[2,3-{d}]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-{d}]pyrimidine core with hydrazino and dimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with hydrazine derivatives. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with hydrazine hydrate under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrido[2,3-{d}]pyrimidine derivatives.
Scientific Research Applications
5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiproliferative, and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-{d}]pyrimidin-5-one derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrido[2,3-{d}]pyrimidin-7-one derivatives: Known for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Uniqueness
5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazino group allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
5-Hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused pyridine and pyrimidine ring structure, which imparts unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C9H11N5O2 with a molecular weight of 221.22 g/mol. The structure features a hydrazino group at the 5-position and dimethyl substitutions at the 1 and 3 positions of the pyridine ring.
Research indicates that this compound interacts with several biological targets:
- PIM-1 Kinase Inhibition : It has been shown to inhibit PIM-1 kinase activity, which plays a crucial role in cell cycle progression and apoptosis regulation. This inhibition can lead to significant cellular effects, including increased apoptosis in cancer cells such as MCF-7 cells by approximately 58.29-fold .
- eEF-2 Kinase Inhibition : The compound exhibits inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), with compounds derived from it showing IC50 values of 420 nM and 930 nM for specific derivatives. This inhibition can reduce eEF-2K activity in breast cancer cells, suggesting potential anticancer applications .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : The compound has demonstrated potent antitumor activity by influencing cell signaling pathways and gene expression related to cancer cell survival and proliferation.
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
- Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects against various pathogens.
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyrido[2,3-{d}]pyrimidine derivatives and assessed their inhibitory activity against eEF-2K. The most effective compounds were identified based on structural modifications that enhanced their inhibitory capacity .
- PDE Inhibition : Another research highlighted that derivatives of pyrido[2,3-{d}]pyrimidine effectively inhibited phosphodiesterase (PDE) activity even at low concentrations, suggesting their utility as anti-allergic agents as well as cardiotonics and bronchodilators .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-13-7-6(5(12-10)3-4-11-7)8(15)14(2)9(13)16/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXPKMODSSVSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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